molecular formula C10H16ClNO B1379224 4-(2-Aminobutyl)phenol hydrochloride CAS No. 78108-17-5

4-(2-Aminobutyl)phenol hydrochloride

Cat. No.: B1379224
CAS No.: 78108-17-5
M. Wt: 201.69 g/mol
InChI Key: KBVLJLNPFNPDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminobutyl)phenol hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.7 g/mol . It is a hydrochloride salt form of 4-(2-aminobutyl)phenol, which is characterized by the presence of an amino group attached to a butyl chain and a phenol group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminobutyl)phenol hydrochloride typically involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile. One common method is the reaction of 4-chlorophenol with 2-aminobutane under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt form.

Mechanism of Action

The mechanism of action of 4-(2-Aminobutyl)phenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The phenol group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminobutyl)phenol hydrochloride is unique due to its specific combination of an amino group and a phenol group, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound in various research applications .

Properties

IUPAC Name

4-(2-aminobutyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-9(11)7-8-3-5-10(12)6-4-8;/h3-6,9,12H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVLJLNPFNPDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminobutyl)phenol hydrochloride
Reactant of Route 2
4-(2-Aminobutyl)phenol hydrochloride
Reactant of Route 3
4-(2-Aminobutyl)phenol hydrochloride
Reactant of Route 4
4-(2-Aminobutyl)phenol hydrochloride
Reactant of Route 5
4-(2-Aminobutyl)phenol hydrochloride
Reactant of Route 6
4-(2-Aminobutyl)phenol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.